tiazoles
Thiazoles are a class of heterocyclic organic compounds containing a five-membered ring with sulfur (S) and nitrogen (N) atoms, specifically the structure R-S=NR', where R and R' can be various alkyl or aryl groups. These compounds exhibit diverse chemical properties depending on their substituents, making them versatile for various applications.
Thiazoles are widely used in pharmaceuticals due to their structural diversity and biological activity. For instance, they have been identified as potential leads for the treatment of diseases such as HIV, tuberculosis, and cancer. Additionally, thiazoles find application in agrochemicals as herbicides and fungicides due to their ability to inhibit specific enzymes or disrupt cell processes.
Structurally, thiazoles can be synthesized through various methods including condensation reactions between isothiocyanates and amines, as well as other nucleophilic substitution reactions. Their synthesis can also involve more complex methodologies such as microwave-assisted techniques for enhanced efficiency.
The unique properties of thiazoles make them indispensable in both academic research and industrial applications across multiple sectors.

Estructura | Nombre químico | CAS | MF |
---|---|---|---|
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2(3H)-Thiazolethione,5-ethyl- | 371120-77-3 | C5H7NS2 |
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2-(2-methyloxiran-2-yl)-1,3-thiazole | 216503-31-0 | C6H7NOS |
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4H,6H,7H-pyrano4,3-d1,3thiazole | 259810-14-5 | C6H7NOS |
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2,4-Dihydroxythiazole | 62326-99-2 | C3H3NO2S |
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2(3H)-Thiazolone, 4-(acetyloxy)- | 62581-01-5 | C5H5NO3S |
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2(3H)-Thiazolethione,3,4-dimethyl- | 5316-79-0 | C5H7NS2 |
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Calcium,dichloro(2-methyl-3(2H)-isothiazolone-O)- (9CI) | 57373-20-3 | C4H5CaCl2NOS |
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dimethyl-1,3-thiazol-2-amine hydrochloride | 71574-33-9 | C5H9ClN2S |
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Formamide, N-(2-thiazolylmethyl)- | 93714-84-2 | C5H6N2OS |
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2-Hydroxythiazole | 82358-07-4 | C3H3NOS |
Literatura relevante
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1. Bayesian analysis of data from segmented super-resolution images for quantifying protein clustering†Marta Cullell-Dalmau,Carlo Manzo Phys. Chem. Chem. Phys., 2020,22, 1107-1114
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L. Navarrete,C. Solís,J. M. Serra J. Mater. Chem. A, 2015,3, 16440-16444
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Anton Tamtögl,Adrian Ruckhofer,Davide Campi,William Allison,Wolfgang E. Ernst Phys. Chem. Chem. Phys., 2021,23, 7637-7652
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Alberto Villa,Nikolaos Dimitratos,Carine E. Chan-Thaw,Ceri Hammond,Gabriel M. Veith,Di Wang,Maela Manzoli,Laura Prati,Graham J. Hutchings Chem. Soc. Rev., 2016,45, 4953-4994
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